molecular formula C13H17NO2 B128575 (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol CAS No. 143265-95-6

(3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol

Cat. No.: B128575
CAS No.: 143265-95-6
M. Wt: 219.28 g/mol
InChI Key: HDRRMNUGHRVMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines This particular compound features an ethoxy group at the third position, a methyl group at the fourth position, and a methanol group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxy-4-methylisoquinoline with formaldehyde under acidic conditions, followed by reduction to yield the desired methanol derivative. Another approach includes the use of Grignard reagents to introduce the methanol group at the fourth position of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane derivative.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

(3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Isoquinoline: The parent compound of (3-Ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol.

    4-Methylisoquinoline: A similar compound lacking the ethoxy and methanol groups.

Uniqueness

This compound is unique due to the presence of the ethoxy and methanol groups, which confer distinct chemical properties and potential applications. These functional groups enhance its reactivity and make it a valuable intermediate in the synthesis of various derivatives.

Properties

IUPAC Name

(3-ethoxy-4-methyl-1H-isoquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-12-13(2,9-15)11-7-5-4-6-10(11)8-14-12/h4-7,15H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRRMNUGHRVMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NCC2=CC=CC=C2C1(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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